![molecular formula C11H15ClFNO2 B1452016 Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride CAS No. 1209305-92-9](/img/structure/B1452016.png)
Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride
Overview
Description
“Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1209305-92-9 . It has a molecular weight of 247.7 and its IUPAC name is methyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride . The compound is used in scientific research and offers diverse applications, from studying drug interactions to investigating neurological disorders.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antidepressive Activity : Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, to explore its antidepressant activities. The compound showed promising results in mice forced swimming tests, suggesting its potential for further investigation in antidepressant activity (Tao Yuan, 2012).
Chemical Synthesis for Medical Imaging : Luo et al. (2019) reported the automated synthesis of a radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1), which is clinically relevant for multiple sclerosis. The synthesis involved a compound structurally related to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, highlighting its utility in developing new imaging agents (Luo et al., 2019).
Cancer Research : Mete et al. (2007) synthesized a series of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, chemically related to the compound , as potential potent cytotoxic agents. This research underlines the compound's relevance in the synthesis of agents that might be used in cancer treatment (Mete et al., 2007).
Antibacterial Applications : Hu et al. (2006) explored the antibacterial activity of amino-heterocyclic compounds, highlighting the potential of Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride derivatives in this area. The study showed that these compounds exhibited significant antibacterial activities, suggesting their use in developing new antibacterial agents (Hu et al., 2006).
Synthesis of Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) synthesized a high-affinity, orally active h-NK(1) receptor antagonist, which is relevant for clinical efficacy in emesis and depression. The synthesis involved a compound similar to Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride, illustrating its role in the development of new therapeutic agents (Harrison et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes in cellular processes and functions . The interaction often involves binding to the target receptor, which triggers a cascade of biochemical reactions within the cell .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZBLSLEASNJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
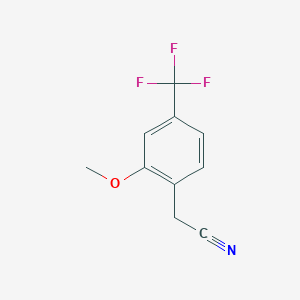
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)

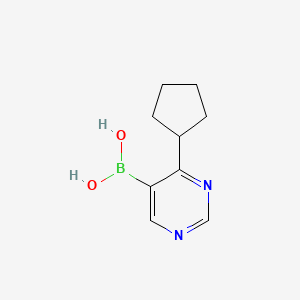

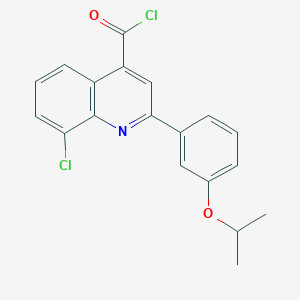
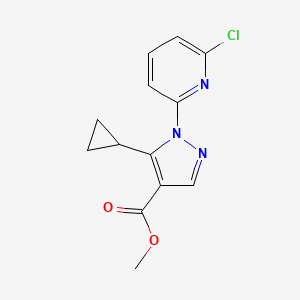


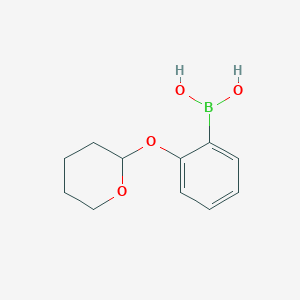

![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)